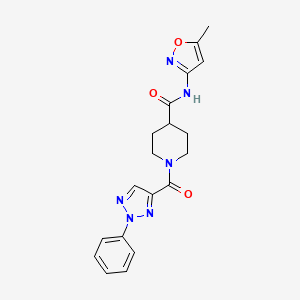
(2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide, also known as DMPI, is a synthetic molecule with a wide range of applications in scientific research. Its structure is composed of an indazole ring and a prop-2-enamide moiety, connected by a dimethoxyphenyl group. DMPI has been shown to have various biochemical and physiological effects, and has been used in experiments to study the effects of different compounds on various biological systems.
Applications De Recherche Scientifique
(2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide has been shown to have various applications in scientific research. It has been used in experiments to study the effects of different compounds on various biological systems, such as the cardiovascular system, the nervous system, and the immune system. It has also been used to study the effects of different compounds on the growth and development of cells and tissues. Additionally, it has been used in experiments to study the effects of different compounds on the metabolism of cells and tissues.
Mécanisme D'action
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide is not well understood. However, it is believed to interact with certain proteins and enzymes in the body, which can lead to the activation of intracellular signaling pathways. It has also been suggested that this compound may interact with certain receptors in the body, which could lead to changes in the expression of genes involved in the regulation of cell growth and development.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on the growth of cancer cells, as well as an anti-inflammatory effect. It has also been shown to have an antioxidant effect, and to have an inhibitory effect on the formation of blood clots. Additionally, it has been shown to have an effect on the metabolism of glucose, and to have a protective effect against oxidative stress.
Advantages and Limitations for Laboratory Experiments
The use of this compound in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is readily available. Second, it is relatively stable and can be stored for long periods of time. Third, it is non-toxic and does not have any known side effects. Finally, it is relatively inexpensive and can be used in a variety of experiments.
However, there are some limitations to the use of this compound in laboratory experiments. First, it is not very soluble in water, which can make it difficult to use in certain experiments. Second, it is not very stable in the presence of light or heat, which can make it difficult to use in certain experiments. Finally, it is not very specific in its effects, which can make it difficult to use in certain experiments.
Orientations Futures
The potential future directions of research on (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide include further investigation into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted on the use of this compound in the treatment of various diseases, such as cancer and cardiovascular disease. Furthermore, further research could be conducted on the use of this compound in the development of new therapeutic agents. Additionally, further research could be conducted on the use of this compound in the development of new diagnostic agents. Finally, further research could be conducted on the use of this compound in the development of new drug delivery systems.
Méthodes De Synthèse
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide is a multi-step process. The first step is the condensation of 3,4-dimethoxyphenylacetonitrile and 4-amino-3-chloropyridine to form the product 3-(3,4-dimethoxyphenyl)-4-amino-3-chloropyridine. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and is followed by a reaction with N-formyl-1H-indazole to form the desired product, this compound.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-16-7-3-12(9-17(16)24-2)4-8-18(22)20-14-6-5-13-11-19-21-15(13)10-14/h3-11H,1-2H3,(H,19,21)(H,20,22)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTAFSHPLBLDFS-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)C=NN3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)C=NN3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6587486.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6587503.png)
![2-(benzylsulfanyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6587513.png)
![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6587529.png)
![3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B6587542.png)
![N1-[2-(4-methoxyphenyl)ethyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide](/img/structure/B6587545.png)

![1-[3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide](/img/structure/B6587555.png)
![1-[2-(2-chloro-6-fluorophenyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B6587559.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-{2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl}urea](/img/structure/B6587564.png)
![5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6587566.png)
![3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B6587571.png)
![2-[4-(2-cyclopropyl-2-oxoethoxy)benzamido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6587584.png)
![1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6587586.png)